![molecular formula C15H18N4O4S3 B6524093 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide CAS No. 392239-66-6](/img/structure/B6524093.png)
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide is a complex organic compound featuring a thiadiazole ring, a benzamide moiety, and a morpholine sulfonyl group
Preparation Methods
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiadiazole Ring: Initial steps often involve the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. Reagents such as thiosemicarbazide and carboxylic acids under acidic or basic conditions are frequently employed.
Ethylsulfanyl Substitution: Introduction of the ethylsulfanyl group can be achieved via nucleophilic substitution, using ethanethiol and an appropriate halide derivative of the thiadiazole.
Benzamide Formation: Coupling of the thiadiazole derivative with a benzoyl chloride derivative under basic conditions to form the benzamide moiety.
Morpholine Sulfonyl Addition: Finally, sulfonylation of the morpholine ring typically occurs using chlorosulfonic acid, followed by coupling with the benzamide.
Industrial production methods would scale these reactions, optimizing yield, purity, and cost-effectiveness, often employing catalysts and continuous flow reactors.
Chemical Reactions Analysis
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide undergoes several types of chemical reactions:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the benzamide moiety to form amines can be carried out using reagents such as lithium aluminum hydride.
Substitution: The aromatic benzamide structure can undergo electrophilic substitution, reacting with halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Common reagents include oxidizing agents for oxidation, reducing agents for reduction, and halogens or acids for substitution reactions. Major products from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide has diverse applications in scientific research:
Chemistry: Its unique structure makes it a candidate for studying reaction mechanisms, particularly in sulfonylation and amide bond formation.
Biology: The compound's interactions with biological molecules can be probed for potential therapeutic uses, such as enzyme inhibition or receptor binding.
Medicine: Investigations into its pharmacological effects could lead to the development of new drugs, particularly in targeting specific enzymes or pathways implicated in diseases.
Industry: Its synthesis and functional group transformations are relevant in the development of industrial chemicals and materials.
Mechanism of Action
The mechanism by which N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to downstream effects on cellular pathways. Detailed studies would elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Compared to similar compounds, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide stands out due to its specific structural features and functional groups. Similar compounds might include:
N-(2-ethylsulfanyl-1,3,4-thiadiazol-5-yl)benzamide: Lacks the morpholine sulfonyl group, resulting in different reactivity and applications.
N-(5-methylthio-1,3,4-thiadiazol-2-yl)benzamide: Differs in the alkyl substituent on the thiadiazole ring.
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide: Features a piperidine sulfonyl group instead of morpholine, influencing its biological activity and properties.
There you have it: a detailed analysis of this compound, shining light on its complexities and applications across multiple fields. Fascinating stuff!
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S3/c1-2-24-15-18-17-14(25-15)16-13(20)11-3-5-12(6-4-11)26(21,22)19-7-9-23-10-8-19/h3-6H,2,7-10H2,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBLNFGZLUCONH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
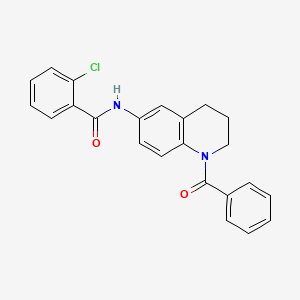
![2-(3,4-dimethoxyphenyl)-N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B6524016.png)
![N-[2-(dimethylamino)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6524024.png)
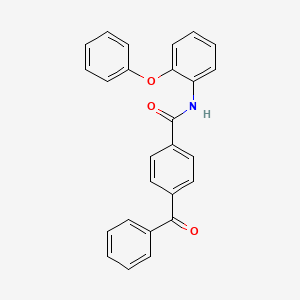
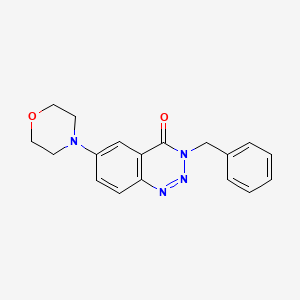
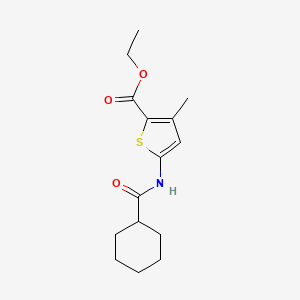
![3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6524061.png)
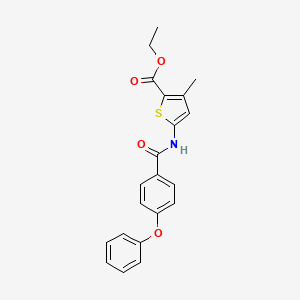
![(2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6524070.png)
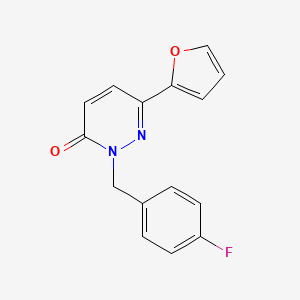
![4-[butyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide](/img/structure/B6524080.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]pyrazine](/img/structure/B6524082.png)
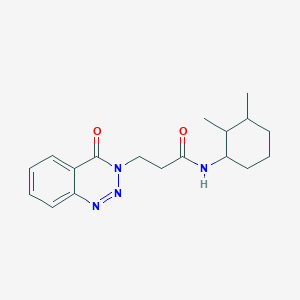
![3-{2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B6524100.png)
